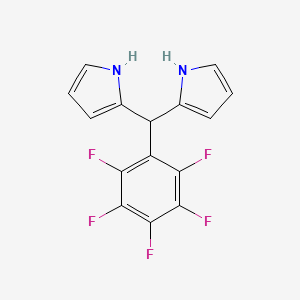

5-(Pentafluorophenyl)dipyrromethane

Description

BenchChem offers high-quality 5-(Pentafluorophenyl)dipyrromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pentafluorophenyl)dipyrromethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,3,4,5,6-pentafluorophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5N2/c16-11-10(12(17)14(19)15(20)13(11)18)9(7-3-1-5-21-7)8-4-2-6-22-8/h1-6,9,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGQROJURKZJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=CN2)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457737 | |

| Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167482-91-9 | |

| Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of 5-(pentafluorophenyl)dipyrromethane

An In-depth Technical Guide to 5-(Pentafluorophenyl)dipyrromethane: Properties, Synthesis, and Applications

Introduction

5-(Pentafluorophenyl)dipyrromethane is a meso-substituted dipyrromethane, a class of compounds that serve as fundamental building blocks in the synthesis of porphyrins, expanded porphyrins, and related macrocycles.[1][2] The strategic placement of a pentafluorophenyl group at the meso-position imparts unique and highly desirable properties to the molecule. This powerful electron-withdrawing group significantly influences the electronic characteristics and reactivity of the dipyrromethane unit and the subsequent macrocycles synthesized from it.[2][3] Furthermore, the fluorinated ring provides a versatile chemical handle for post-synthetic modifications via nucleophilic aromatic substitution, enabling the covalent attachment of various functional groups.[4] This guide provides a comprehensive overview of the core properties, synthesis, characterization, and key applications of 5-(pentafluorophenyl)dipyrromethane for researchers in chemistry and drug development.

Part 1: Core Physicochemical and Spectroscopic Properties

5-(Pentafluorophenyl)dipyrromethane is typically isolated as pale white crystals and is stable in its purified form when protected from light and air.[3][5] Its core properties are summarized in the table below.

Table 1: Physicochemical Properties of 5-(Pentafluorophenyl)dipyrromethane

| Property | Value | Reference |

| IUPAC Name | 2-[(2,3,4,5,6-pentafluorophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | [6] |

| CAS Number | 167482-91-9 | [6][7] |

| Molecular Formula | C₁₅H₉F₅N₂ | [6][7] |

| Molecular Weight | 312.24 g/mol | [6][7] |

| Appearance | Pale white crystals | [5] |

| Melting Point | 130-131 °C | [5] |

Spectroscopic Characterization

The identity and purity of 5-(pentafluorophenyl)dipyrromethane are routinely confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 2: Spectroscopic Data for 5-(Pentafluorophenyl)dipyrromethane

| Technique | Data (in CDCl₃) | Reference |

| ¹H NMR | δ 8.10 (s, br, 2H, NH), 6.74 (m, 2H, pyrrole-H), 6.15 (q, 2H, pyrrole-H), 6.00 (m, 2H, pyrrole-H), 5.88 (s, 1H, meso-H) | [8] |

| MS (EI) | m/z 312 (M⁺) | [8] |

The ¹H NMR spectrum is characteristic, showing a sharp singlet for the lone meso-proton around 5.88 ppm. The pyrrolic protons appear as distinct multiplets, and the two N-H protons typically present as a broad singlet at a downfield chemical shift.

Part 2: Synthesis and Purification

The synthesis of 5-substituted dipyrromethanes is most commonly achieved through the acid-catalyzed condensation of an aldehyde with a large excess of pyrrole.[1] This strategy minimizes the unwanted polymerization of pyrrole and aldehyde, thereby maximizing the yield of the desired dipyrromethane.

The synthesis of 5-(pentafluorophenyl)dipyrromethane follows this established methodology, where the electron-withdrawing nature of the pentafluorobenzaldehyde substrate is a key consideration.[1][8]

Caption: Synthesis workflow for 5-(pentafluorophenyl)dipyrromethane.

Experimental Protocol: Synthesis of 5-(Pentafluorophenyl)dipyrromethane[8]

-

Reaction Setup: To a solution of pentafluorobenzaldehyde (e.g., 1.57 g, 8 mmol) in a vast excess of pyrrole (e.g., 25 mL, 360 mmol), degas the mixture by bubbling with argon for 15 minutes.

-

Catalysis: Add trifluoroacetic acid (TFA) (e.g., 154 µL, 2 mmol) to the solution. The acid acts as a catalyst by protonating the aldehyde, making it a more potent electrophile for attack by the electron-rich pyrrole ring.

-

Reaction Monitoring: Stir the solution at room temperature for approximately 25 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash with 0.1 M aqueous NaOH to neutralize the TFA catalyst, followed by a wash with water.

-

Isolation: Dry the organic phase with anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The excess unreacted pyrrole is removed by vacuum distillation.

-

Purification: The crude product is purified by flash chromatography on silica gel (e.g., using a solvent system like cyclohexane/ethyl acetate/triethylamine 80:20:1) or by crystallization to yield the pure dipyrromethane.[5][8]

Part 3: Core Reactivity and Applications in Porphyrinoid Chemistry

The primary utility of 5-(pentafluorophenyl)dipyrromethane lies in its role as a versatile precursor for tetrapyrrolic macrocycles.

Synthesis of trans-Substituted Porphyrins

This dipyrromethane is a cornerstone for the rational synthesis of trans-substituted porphyrins (A₂B₂ and ABAB types), which are difficult to obtain in high yields from mixed aldehyde condensations due to statistical product mixtures.[8][9] The general approach involves the condensation of the dipyrromethane with a different aldehyde under acidic conditions, followed by oxidation.

Caption: General workflow for trans-A₂B₂ porphyrin synthesis.

A significant challenge in this synthesis is the phenomenon of "scrambling," where the acid catalyst can cause the dipyrromethane to fragment and recombine with other units, leading to a mixture of porphyrins (e.g., A₄, B₄, A₃B) rather than the single desired product.[9] Careful selection of reaction conditions and stoichiometry is crucial to minimize this side reaction.[9]

Synthesis of Expanded Porphyrins

5-(Pentafluorophenyl)dipyrromethane is also employed in the synthesis of expanded porphyrins, such as sapphyrins and hexaphyrins.[1] These larger macrocycles, containing five or more pyrrole rings, exhibit unique properties, including the ability to act as potent anion receptors.[1] For instance, the self-condensation of 5-(pentafluorophenyl)dipyrromethane with pentafluorobenzaldehyde under acidic conditions can yield a mixture of porphyrinoids, including hexaphyrin.[1]

Reactivity of the Pentafluorophenyl Group

The electron-withdrawing nature of the C₆F₅ group serves two main purposes:

-

Modulated Reactivity: It influences the reactivity of the dipyrromethane and its derivatives, which can be harnessed to control subsequent reactions.[2][3]

-

Post-Synthetic Functionalization: The C₆F₅ group on the final porphyrin product is a reactive handle. The para-fluorine atom is particularly susceptible to nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of a wide array of functional groups (e.g., amines, thiols, alkoxides) after the porphyrin core has been constructed.[4] This provides a powerful method for creating highly functionalized porphyrin-based systems for applications in materials science and photodynamic therapy.

Anion Binding

Dipyrromethanes are known anion receptors, forming hydrogen bonds between their pyrrolic N-H protons and anions.[10][11][12] While specific studies on 5-(pentafluorophenyl)dipyrromethane are less common, the macrocycles derived from it, particularly protonated expanded porphyrins, are excellent and selective receptors for various anions like fluoride and phosphate.[1]

Conclusion

5-(Pentafluorophenyl)dipyrromethane is more than a simple precursor; it is a strategic building block that offers synthetic chemists precise control over the architecture and electronic properties of porphyrinoids. Its robust synthesis, well-defined reactivity, and the unique functionality imparted by the pentafluorophenyl group make it an indispensable tool for developing advanced materials, sensors, and therapeutic agents. The continued exploration of its chemistry promises to unlock even more sophisticated and functional molecular systems.

References

-

J. L. Sessler, M. R. Johnson, V. Lynch, "Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core," ResearchGate, N.A. [Online]. Available: [Link]

-

E. N. Durantini, J. J. Silber, "Synthesis of 5-(4-acetamidophenyl)-10,15,20-tris(4-substituted phenyl) porphyrins using dipyrromethanes," PMC, 1999. [Online]. Available: [Link]

-

M. B. Boarini, D. A. Heredia, M. E. Milanesio, E. N. Durantini, "Synthetic Pathways of trans-Substituted Porphyrins Bearing Pentafluorophenyl Groups from Dipyrromethanes," MDPI, 2024. [Online]. Available: [Link]

-

National Center for Biotechnology Information, "5-(Pentafluorophenyl)dipyrromethane," PubChem Compound Database, CID=11174403. [Online]. Available: [Link]

-

B. J. Littler, M. A. Miller, C.-H. Hung, J. S. Lindsey, "Refined Synthesis of 5-Substituted Dipyrromethanes," The Journal of Organic Chemistry, 1999. [Online]. Available: [Link]

-

S. Mori, S. Shimizu, "Exquisite chemistries of meso-pentafluorophenyl and meso-(2,6-dichlorophenyl) dipyrromethanes," Journal of Porphyrins and Phthalocyanines, 2023. [Online]. Available: [Link]

-

S. Mori, S. Shimizu, "Exquisite chemistries of meso-pentafluorophenyl and meso-(2,6-dichlorophenyl)dipyrromethanes," ResearchGate, 2023. [Online]. Available: [Link]

-

A. B. Taha, et al., "Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine," MDPI, 2023. [Online]. Available: [Link]

-

P. A. Gale, "Acyclic pyrrole-based anion receptors: Design, synthesis, and anion-binding properties," ResearchGate, 2011. [Online]. Available: [Link]

-

M. Abu Bakar, et al., "Synthesis and X-Ray Single Crystal Study of 5-(4,4,5,5 – Tetramethyl – 1,3,2 – Dioxoborolane) – 10,20 – Diphenylporphyrin," ResearchGate, 2018. [Online]. Available: [Link]

- J. S. Lindsey, et al., "Scalable synthesis of dipyrromethanes," Google Patents, US20050038262A1, 2005. [Online].

-

M. B. Ballatore, et al., "Synthesis of Porphyrins with ABAB Symmetry from Dipyrromethanes as Potential Phototherapeutic Agents," MDPI, 2021. [Online]. Available: [Link]

-

PhotochemCAD, "5-Phenyldipyrromethane," PhotochemCAD, N.A. [Online]. Available: [Link]

-

A. Kumar, et al., "Facile synthesis and anion binding studies of fluorescein/benzo-12-crown-4 ether based bis-dipyrromethane (DPM) receptors," PubMed Central, 2022. [Online]. Available: [Link]

-

S. Kumar, et al., "Advances in Anion Sensing Using Dipyrromethane-Based Compounds," ResearchGate, 2024. [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. worldscientific.com [worldscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 6. 5-(Pentafluorophenyl)dipyrromethane | C15H9F5N2 | CID 11174403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Facile synthesis and anion binding studies of fluorescein/benzo-12-crown-4 ether based bis-dipyrromethane (DPM) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Significance of a Fluorinated Building Block

An In-Depth Technical Guide for the Synthesis of 5-(pentafluorophenyl)dipyrromethane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 5-(pentafluorophenyl)dipyrromethane. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale for specific experimental choices, and presents validated protocols for successful synthesis and purification.

5-(pentafluorophenyl)dipyrromethane is a cornerstone intermediate in the field of porphyrin chemistry.[1] As a disubstituted pyrrolic precursor, it is indispensable for the rational synthesis of a diverse array of meso-substituted porphyrinoids, including porphyrins, corroles, and expanded porphyrins.[2][3] The incorporation of the electron-withdrawing pentafluorophenyl group imparts unique electronic, photophysical, and stability properties to the final macrocycles, making them highly valuable for applications in catalysis, materials science, and medicine, particularly as sensitizers in photodynamic therapy.[1][2]

This guide offers a detailed exploration of the most robust and widely adopted pathway for its synthesis: the acid-catalyzed condensation of pyrrole with pentafluorobenzaldehyde.

The Core Synthesis Pathway: Mechanism and Rationale

The synthesis of 5-substituted dipyrromethanes is fundamentally an acid-catalyzed electrophilic aromatic substitution reaction.[2][4] The process involves the condensation of an aldehyde with two equivalents of pyrrole. Understanding the mechanism is critical to controlling the reaction and maximizing the yield of the desired product.

Reaction Mechanism

The reaction proceeds through several key steps:

-

Activation of the Aldehyde: The acid catalyst (H⁺) protonates the carbonyl oxygen of pentafluorobenzaldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

First Nucleophilic Attack: A molecule of pyrrole, acting as a nucleophile, attacks the activated carbonyl carbon. The attack occurs preferentially at the electron-rich α-position (C2) of the pyrrole ring.

-

Formation of a Carbinol Intermediate: This attack forms a protonated carbinol intermediate.

-

Dehydration: The carbinol readily eliminates a molecule of water to form a highly reactive, resonance-stabilized carbocation (a pyrrolyl-carbinyl cation).

-

Second Nucleophilic Attack: A second molecule of pyrrole attacks this carbocation, again at an α-position, to form the final dipyrromethane product after deprotonation.

Purification: The Bottleneck to Purity and Scale

Purification is a critical step that dictates the final purity and overall efficiency, especially for downstream applications like porphyrin synthesis. The choice of method depends largely on the scale of the reaction.

-

Small Scale (< 5g) - Flash Chromatography: For laboratory-scale preparations where high purity is paramount, flash column chromatography is effective. [2][5]The crude product is loaded onto a silica gel column and eluted with a non-polar solvent system, such as a gradient of dichloromethane in hexanes. The dipyrromethane is typically the major, fastest-eluting colored spot (when visualized with bromine vapor). [6]

-

Multi-Gram Scale (> 5g) - Distillation & Recrystallization: Chromatography becomes impractical and costly at larger scales. A more efficient method involves removing the excess pyrrole and other volatile impurities via vacuum distillation (e.g., bulb-to-bulb or Kugelrohr apparatus) at elevated temperatures (150-160 °C) and high vacuum (~0.03 mmHg). [3]The distilled product can then be further purified by recrystallization from a suitable solvent like hexanes or a mixture of dichloromethane/hexanes to afford colorless crystals. [3]This chromatography-free approach is the key to producing multi-gram quantities of the intermediate. [3][7]

Characterization and Data

The identity and purity of the synthesized 5-(pentafluorophenyl)dipyrromethane should be confirmed using standard analytical techniques.

-

Appearance: Colorless to off-white crystalline solid. [3]* Melting Point: 131-132 °C. [3]* ¹H NMR (in CDCl₃): The proton NMR spectrum is characteristic. Expected chemical shifts (δ) are approximately:

-

~8.0 ppm: A broad singlet corresponding to the two pyrrolic N-H protons.

-

~6.7 ppm: A multiplet for the two α-pyrrolic protons adjacent to the N-H.

-

~6.2 ppm: A quartet for the two β-pyrrolic protons.

-

~6.0 ppm: A multiplet for the other two β-pyrrolic protons.

-

~5.9 ppm: A singlet for the single meso-bridge proton (C-H). [3] A yield of 65% is achievable with the chromatography-free purification method. [3]

-

Conclusion and Outlook

The acid-catalyzed condensation of excess pyrrole and pentafluorobenzaldehyde is a robust and scalable method for producing 5-(pentafluorophenyl)dipyrromethane. A thorough understanding of the reaction mechanism and the rationale behind key experimental parameters—namely the use of a large excess of pyrrole and a catalytic amount of acid—is essential for suppressing side reactions and achieving high yields. By employing the appropriate purification strategy for the desired scale, this vital fluorinated building block can be prepared in high purity, enabling the continued development of advanced porphyrin-based systems for a wide range of scientific and therapeutic applications.

References

-

Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]

-

Littler, B. J., Miller, M. A., Hung, C.-H., Wagner, R. W., O'Shea, D. F., Boyle, P. D., & Lindsey, J. S. (1999). Refined Synthesis of 5-Substituted Dipyrromethanes. The Journal of Organic Chemistry, 64(5), 1391–1396. [Link]

-

Llaneza, P., et al. (2022). Synthetic Pathways of trans-Substituted Porphyrins Bearing Pentafluorophenyl Groups from Dipyrromethanes. Chem. Proc., 16, 114. [Link]

-

Ribeiro, A. O., et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Molecules, 24(23), 4333. [Link]

-

Littler, B. J., Miller, M. A., Hung, C.-H., Wagner, R. W., O'Shea, D. F., Boyle, P. D., & Lindsey, J. S. (1999). Refined Synthesis of 5-Substituted Dipyrromethanes. The Journal of Organic Chemistry, 64(5), 1391–1396. [Link]

-

Lash, T. D., et al. (2000). Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins. Journal of the Chemical Society, Perkin Transactions 2, (4), 689-696. [Link]

-

5-PHENYLDIPYRROMETHANE AND 5,15-DIPHENYLPORPHYRIN. (n.d.). Organic Syntheses. Retrieved January 24, 2024, from [Link]

- Lindsey, J. S., et al. (2011). Methods and intermediates for the synthesis of porphyrins. U.S.

-

Králová, I., et al. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules, 8(7), 536-543. [Link]

-

Santos, C. I. M., et al. (2018). Synthesis of Porphyrins with ABAB Symmetry from Dipyrromethanes as Potential Phototherapeutic Agents. Molecules, 23(11), 2772. [Link]

-

5-(Pentafluorophenyl)dipyrromethane. (n.d.). PubChem. Retrieved January 24, 2024, from [Link]

-

Gross, Z., et al. (1999). Solvent-Free Condensation of Pyrrole and Pentafluorobenzaldehyde: A Novel Synthetic Pathway to Corrole and Oligopyrromethenes. Organic Letters, 1(4), 599-602. [Link]

-

Gross, Z., et al. (1999). Solvent-free condensation of pyrrole and pentafluorobenzaldehyde: A novel synthetic pathway to corroie and oligopyrromethenes. Tel Aviv University. [Link]

-

5-PHENYLDIPYRROMETHANE AND 5,15-DIPHENYLPORPHYRIN. (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]

-

Sharma, R., & Sharma, P. (2013). Boric acid Catalyzed efficient Synthesis of Dipyrromethanes in Water. International Journal of Chemical Sciences, 11(2), 833-838. [Link]

Sources

- 1. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gfmoorelab.com [gfmoorelab.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 5-(pentafluorophenyl)dipyrromethane: Synthesis, Properties, and Applications in Drug Development

CAS Number: 167482-91-9

This technical guide provides an in-depth exploration of 5-(pentafluorophenyl)dipyrromethane, a key building block in the synthesis of advanced porphyrin-based photosensitizers and other functional macrocycles. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its synthesis, physicochemical properties, and critical applications, particularly in the field of photodynamic therapy (PDT).

Introduction: The Significance of 5-(pentafluorophenyl)dipyrromethane

5-(Pentafluorophenyl)dipyrromethane is a meso-substituted dipyrromethane that serves as a crucial precursor for the synthesis of complex tetrapyrrolic macrocycles, most notably porphyrins.[1][2] Dipyrromethanes are fundamental building blocks in the construction of these larger systems due to the reactivity of their terminal alpha-positions, which allows for condensation reactions to form the porphyrin core.

The incorporation of a pentafluorophenyl group at the meso-position is a strategic design choice that imparts unique and advantageous properties to the resulting porphyrins. The high electronegativity and steric bulk of the fluorine atoms significantly influence the electronic and photophysical characteristics of the final macrocycle, making it a valuable component in the development of next-generation therapeutic and diagnostic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(pentafluorophenyl)dipyrromethane is essential for its effective use in synthesis and for the prediction of the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 167482-91-9 | [2] |

| Molecular Formula | C₁₅H₉F₅N₂ | [3] |

| Molecular Weight | 312.24 g/mol | [3] |

| Melting Point | 131-132 °C | [1] |

| Appearance | Pale white to off-white crystalline solid | Inferred from synthesis descriptions |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from synthesis and purification protocols |

Spectral Data:

While specific, experimentally obtained spectra are best sourced from dedicated databases or primary literature, the expected NMR signals for 5-(pentafluorophenyl)dipyrromethane are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrrolic N-H protons, the alpha and beta-protons of the pyrrole rings, and the methine proton at the meso-position. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the different carbon environments within the pyrrole rings and the pentafluorophenyl group. The carbons attached to fluorine would exhibit characteristic splitting patterns due to C-F coupling.[3]

-

¹⁹F NMR: The fluorine-19 NMR is a critical tool for characterizing this molecule. It would be expected to show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring, with characteristic coupling patterns.

Synthesis of 5-(pentafluorophenyl)dipyrromethane: A Detailed Protocol

The synthesis of 5-(pentafluorophenyl)dipyrromethane is typically achieved through an acid-catalyzed condensation reaction between pentafluorobenzaldehyde and an excess of pyrrole.[1] The use of a large excess of pyrrole is crucial to minimize the formation of higher-order oligomers and polymeric materials.

Reaction Mechanism

The reaction proceeds via an electrophilic substitution on the electron-rich pyrrole ring. The acid catalyst protonates the carbonyl oxygen of the pentafluorobenzaldehyde, activating the carbonyl carbon towards nucleophilic attack by the C2-position of a pyrrole molecule. This forms a carbinol intermediate which then undergoes acid-catalyzed dehydration to form a reactive electrophilic species. This species is then attacked by a second pyrrole molecule, leading to the formation of the dipyrromethane product.

Caption: Acid-catalyzed synthesis of 5-(pentafluorophenyl)dipyrromethane.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of meso-substituted dipyrromethanes.[1]

Materials:

-

Pentafluorobenzaldehyde

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA) or other suitable acid catalyst (e.g., InCl₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of pentafluorobenzaldehyde (1.0 eq) in a large excess of freshly distilled pyrrole (e.g., 50-100 eq), add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane (DCM) and quench the reaction by washing with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess pyrrole and DCM.

-

The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 5-(pentafluorophenyl)dipyrromethane as a solid.

Caption: Experimental workflow for the synthesis of 5-(pentafluorophenyl)dipyrromethane.

Applications in Drug Development: A Gateway to Advanced Photosensitizers

The primary application of 5-(pentafluorophenyl)dipyrromethane in drug development lies in its use as a precursor for the synthesis of fluorinated porphyrins for photodynamic therapy (PDT).[4]

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death. Porphyrins are excellent photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum and their ability to efficiently generate singlet oxygen upon photoexcitation.

Caption: Mechanism of Photodynamic Therapy.

The Role of the Pentafluorophenyl Group

The introduction of the electron-withdrawing pentafluorophenyl group onto the porphyrin macrocycle offers several key advantages for PDT applications:

-

Enhanced Intersystem Crossing: The heavy atom effect of the fluorine atoms can promote intersystem crossing from the excited singlet state to the excited triplet state of the porphyrin, which is a prerequisite for efficient singlet oxygen generation.

-

Improved Photostability: Fluorinated porphyrins often exhibit greater photostability compared to their non-fluorinated counterparts, allowing for prolonged irradiation without significant degradation of the photosensitizer.

-

Modified Redox Potentials: The electron-withdrawing nature of the pentafluorophenyl group alters the redox potentials of the porphyrin, which can influence its photophysical properties and its interactions with biological systems.[5][6]

-

Increased Lipophilicity: The fluorinated substituent increases the lipophilicity of the porphyrin, which can enhance its ability to cross cell membranes and accumulate in target tissues.

-

Resistance to Oxidative Degradation: The strong C-F bonds make the porphyrin more resistant to oxidative degradation by the generated ROS, thereby increasing its therapeutic efficacy.

Safety and Handling

As a fluorinated organic compound, 5-(pentafluorophenyl)dipyrromethane should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-(Pentafluorophenyl)dipyrromethane is a valuable and versatile building block for the synthesis of advanced functional materials, particularly for applications in drug development. Its strategic design, incorporating the pentafluorophenyl group, leads to the creation of porphyrin-based photosensitizers with enhanced photophysical properties, making them promising candidates for photodynamic therapy. This guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for scientists and researchers in the field.

References

- Lindsey, J. S., et al. (2005). Scalable synthesis of dipyrromethanes. U.S.

- Gale, P. A., et al. (2014). Synthesis of 5,15-Bis(pentafluorophenyl)-10,20-bis(4-pyridyl)porphyrin. MDPI.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11174403, 5-(Pentafluorophenyl)dipyrromethane. Retrieved from [Link].

- Sessler, J. L., et al. (2009). meso-Aryl-Substituted Expanded Porphyrins. Chemical Reviews, 109(11), 5622–5654.

- Di Nardi, M., et al. (2012). Electronic properties of tetrakis(pentafluorophenyl)porphyrin. The Journal of Chemical Physics, 136(21), 214701.

- De, A. K., & Sankar, M. (2018). Structural, photophysical, and electrochemical redox properties of meso-tetrakis(pentafluorophenyl)porphyrins. Journal of Porphyrins and Phthalocyanines, 22(08), 661-673.

Sources

literature review on pentafluorophenyl-substituted porphyrinoids

An In-depth Technical Guide to Pentafluorophenyl-Substituted Porphyrinoids: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Pentafluorophenyl-substituted porphyrinoids represent a cornerstone class of synthetic tetrapyrroles, engineered for enhanced stability, unique electronic properties, and versatile functionality. The introduction of the highly electronegative pentafluorophenyl groups onto the porphyrin macrocycle imparts significant advantages, including heightened resistance to oxidative degradation and facile post-synthetic modification capabilities. These attributes have positioned them as indispensable molecular platforms in diverse fields, from medicine to materials science. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, physicochemical properties, and key applications of these powerful molecules. We delve into the causality behind synthetic choices, present field-proven experimental protocols, and explore their application in photodynamic therapy, catalysis, and advanced materials, grounding all claims in authoritative references.

The Strategic Advantage of Pentafluorophenyl Substitution

The Porphyrinoid Framework

Porphyrinoids are a class of aromatic macrocycles built from pyrrolic or modified pyrrolic subunits. Their defining feature is a highly conjugated π-electron system, which is responsible for their intense absorption in the visible region of the electromagnetic spectrum (the Soret and Q-bands) and their rich redox chemistry. This inherent photosensitivity and electrochemical activity are central to their function in nature (e.g., heme in hemoglobin, chlorophyll in photosynthesis) and in synthetic applications.

Why Perfluorinate? The C₆F₅ Motif

The strategic decision to append pentafluorophenyl (C₆F₅) groups at the meso-positions of the porphyrin macrocycle is a cornerstone of modern porphyrin chemistry. This choice is not arbitrary; it is a deliberate engineering decision to enhance the core properties of the porphyrin scaffold.

-

Inductive Electron Withdrawal: Fluorine is the most electronegative element. The cumulative inductive effect of twenty fluorine atoms in a molecule like 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (H₂TPPF₂₀) powerfully withdraws electron density from the porphyrin's π-system. This makes the macrocycle more electron-deficient, which anodically shifts its redox potentials, thereby increasing its resistance to chemical and electrochemical oxidation. This enhanced stability is a critical prerequisite for robust catalysts and durable photosensitizers.[1]

-

A Gateway for Functionalization: The true elegance of the pentafluorophenyl group lies in its reactivity. The electron-deficient nature of the C₆F₅ ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Specifically, the fluorine atom at the para-position is readily displaced by a wide range of nucleophiles (e.g., thiols, amines, alkoxides).[2][3] This provides a reliable and regiospecific handle for covalently attaching other functional moieties, such as targeting ligands, solubilizing groups, or other chromophores, without altering the core porphyrin structure.[2][4]

-

Modulation of Physicochemical Properties: Perfluorination enhances hydrophobicity and can promote unique intermolecular interactions, such as F···F stacking, which can influence self-assembly processes and material morphology.[5]

Synthetic Strategies and Mechanistic Insights

The synthesis of pentafluorophenyl porphyrinoids is a mature field, with well-established methods that offer reliable access to these key compounds. The choice of method is dictated by the desired substitution pattern (symmetrical vs. asymmetrical).

Foundational Synthesis: The Lindsey Condensation for Symmetrical Porphyrins

For the synthesis of symmetrical A₄-type porphyrins, such as the workhorse H₂TPPF₂₀, the Lindsey condensation is the method of choice.[1] This acid-catalyzed reaction involves the condensation of pyrrole with a suitable aldehyde—in this case, pentafluorobenzaldehyde.

The causality behind the experimental choices is critical for success. The reaction proceeds at a very low reactant concentration (typically ~10⁻² M) in a non-coordinating solvent like dichloromethane (DCM). This high dilution is crucial to favor the intramolecular cyclization of the intermediate bilane, which forms the porphyrinogen, over intermolecular polymerization, which leads to undesired linear polypyrroles. An acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride diethyl etherate (BF₃·OEt₂), is required to activate the aldehyde and facilitate the condensation steps.[1] The reaction is run in the dark to prevent photo-degradation of the sensitive intermediates. Following the condensation, the resulting porphyrinogen, which is a colorless, non-aromatic intermediate, must be oxidized to the final, stable, aromatic porphyrin. A quinone-based oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is typically used for this step due to its high oxidation potential, which ensures a rapid and complete conversion.

Caption: Conceptual workflow of SNAr on a pentafluorophenyl group.

Physicochemical Properties: A Quantitative Look

The introduction of C₆F₅ groups profoundly influences the electronic and photophysical properties of the porphyrin. These properties can be further tuned by the insertion of a metal ion into the porphyrin's central cavity.

Electronic and Electrochemical Properties

The electron-withdrawing nature of the C₆F₅ groups makes the porphyrin ring harder to oxidize and easier to reduce compared to its non-fluorinated counterpart, tetraphenylporphyrin (TPP). This is quantitatively reflected in their redox potentials.

| Compound | E₁ₒₓ (V vs Fc⁺/Fc) | E₁ᵣₑᏧ (V vs Fc⁺/Fc) | Solvent/Electrolyte |

| H₂TPP | ~0.85 | ~-1.55 | CH₂Cl₂ / TBAPF₆ |

| H₂TPPF₂₀ | ~1.20 | ~-1.10 | CH₂Cl₂ / TBAPF₆ |

| ZnTPPF₂₀ | ~1.15 | ~-1.38 | CH₂Cl₂ / TBAPF₆ |

| Fe(III)TPPF₂₀Cl | ~1.25 | ~-0.40 (Fe³⁺/Fe²⁺) | DMF / NBu₄PF₆ |

| Note: Values are approximate and compiled from various sources for comparative purposes. Exact potentials are highly dependent on experimental conditions.[6][7][8] |

This increased oxidation potential signifies greater stability, a crucial factor for applications in catalysis where the porphyrin may be subjected to harsh redox cycles. [8]

Photophysical Properties

Pentafluorophenyl porphyrinoids exhibit the characteristic strong Soret band (~415 nm) and weaker Q-bands in the 500-700 nm region. [9]Metallation and substitution can subtly shift these bands. More importantly, the nature of the central metal ion dictates the fate of the excited state. Diamagnetic metals like Zn(II) typically yield fluorescent complexes, while paramagnetic metals or heavy atoms like Pt(II) promote efficient intersystem crossing to the triplet state, resulting in phosphorescence and high singlet oxygen generation yields, a key requirement for photodynamic therapy. [9]

| Compound | λₐₑₛ (Soret) (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent |

|---|---|---|---|---|---|

| H₂TPPF₂₀ | 416 | ~645, 710 | ~0.08 (Φƒ) | ~9 ns | Toluene |

| ZnTPPF₂₀ | 420 | ~590, 640 | ~0.03 (Φƒ) | ~2 ns | Toluene |

| PtTPPF₂₀ | 395 | ~650 | 0.19 (Φₚ) | 1.81 µs | THF |

Note: Data compiled from multiple sources. Φƒ = fluorescence quantum yield; Φₚ = phosphorescence quantum yield.[9]

Key Applications and Field-Proven Insights

The unique properties of pentafluorophenyl porphyrinoids have been leveraged in numerous high-impact applications.

Photodynamic Therapy (PDT)

In PDT, a photosensitizer is administered and accumulates in target tissue, such as a tumor. [10]Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then transfers its energy to molecular oxygen (³O₂) to generate highly cytotoxic singlet oxygen (¹O₂). [11]This process, known as a Type II photochemical mechanism, leads to localized cell death. [12] Pentafluorophenyl porphyrinoids, particularly their heavy metal complexes (e.g., Pt, Pd), are excellent PDT agents due to their:

-

High Triplet State Yield: Efficient intersystem crossing leads to a large population of the excited triplet state necessary for energy transfer to oxygen. [13]2. Photostability: The robust fluorinated macrocycle resists photobleaching, allowing for sustained singlet oxygen production.

-

Tunability: The SNAr chemistry allows for the attachment of tumor-targeting moieties or water-solubilizing groups to improve pharmacokinetics. [2]

Caption: The Type II mechanism in Photodynamic Therapy (PDT).

Catalysis and Advanced Materials

The electrochemical stability and redox activity of metallated pentafluorophenyl porphyrins make them powerful electrocatalysts and photocatalysts. [8]For instance, Pt(II)-tetrakis(pentafluorophenyl)porphyrin has been shown to be an efficient, cocatalyst-free photocatalyst for hydrogen evolution from water, a key reaction for sustainable energy production. [5]The fluorinated groups help suppress aggregation-caused quenching, allowing for efficient electron transfer in the solid state. [5]Furthermore, their stability and defined structure make them ideal building blocks for metal-organic frameworks (MOFs) and other advanced materials for applications in sensing and organic electronics. [1]

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the material at each stage.

Synthesis and Purification of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (H₂TPPF₂₀)

-

Principle: This protocol follows the Lindsey condensation methodology, employing high dilution to maximize cyclization and DDQ for rapid oxidation. Purification is achieved via column chromatography. This protocol is validated by UV-Vis spectroscopy (disappearance of aldehyde/pyrrole, appearance of Soret/Q-bands) and ¹H/¹⁹F NMR.

-

Materials:

-

Pentafluorobenzaldehyde (C₇HF₅O, MW: 196.06)

-

Pyrrole (C₄H₅N, MW: 67.09), freshly distilled

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Trifluoroacetic acid (TFA, CF₃COOH)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, C₈Cl₂N₂O₂)

-

Triethylamine (TEA, C₆H₁₅N)

-

Silica gel (230-400 mesh)

-

-

Procedure:

-

Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 1 L of anhydrous CH₂Cl₂. Add pentafluorobenzaldehyde (1.96 g, 10 mmol) and freshly distilled pyrrole (0.67 g, 10 mmol).

-

Catalysis: Shield the flask from light with aluminum foil. Begin vigorous stirring and add TFA (0.77 mL, 10 mmol). Allow the reaction to stir at room temperature under a nitrogen atmosphere for 4 hours. Causality Check: The solution should darken, indicating the formation of polypyrrolic species.

-

Oxidation: Remove the foil and add DDQ (1.70 g, 7.5 mmol). Stir vigorously, open to the air, for an additional 2 hours. Validation Check: The solution will turn a deep purple/green color. A sample diluted in CH₂Cl₂ should show a strong Soret peak at ~416 nm via UV-Vis.

-

Quenching & Neutralization: Add ~5 mL of triethylamine to neutralize the TFA. The solution color may shift slightly.

-

Purification - Column Chromatography:

-

Concentrate the reaction mixture to dryness on a rotary evaporator.

-

Prepare a silica gel column (approx. 5 cm diameter x 20 cm height) using hexane as the eluent.

-

Dissolve the crude solid in a minimal amount of CH₂Cl₂ and adsorb it onto a small amount of silica gel.

-

Load the dried material onto the column.

-

Elute with hexane to remove less polar impurities (e.g., unreacted aldehyde).

-

Switch the eluent to a 1:1 mixture of CH₂Cl₂:hexane. The desired purple porphyrin band should begin to move down the column.

-

Collect the main purple fraction. Monitor fractions by TLC or UV-Vis.

-

-

Final Product: Evaporate the solvent from the collected fractions to yield H₂TPPF₂₀ as a purple crystalline solid. Typical yield: 15-20%.

-

-

Characterization Validation:

-

UV-Vis (CH₂Cl₂): λₘₐₓ (nm) ~ 416 (Soret), 507, 540, 585, 645 (Q-bands). * ¹⁹F NMR (CDCl₃): Resonances at approximately -136 (ortho-F), -151 (para-F), and -161 (meta-F) ppm with an integration pattern of 2:1:2 confirm the intact C₆F₅ groups. [14] * ¹H NMR (CDCl₃): A singlet at ~8.9 ppm (β-pyrrolic H) and a broad singlet at ~ -2.9 ppm (internal N-H) are expected.

-

General Protocol for Zinc(II) Metallation of H₂TPPF₂₀

-

Principle: A metal salt (zinc acetate) is refluxed with the free-base porphyrin. The reaction is driven by the formation of the thermodynamically stable metalloporphyrin. The reaction progress is easily monitored by UV-Vis and TLC, as the metallated product has a simplified Q-band spectrum and a different Rƒ value.

-

Materials:

-

H₂TPPF₂₀

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve H₂TPPF₂₀ (100 mg, 0.103 mmol) in 50 mL of CHCl₃ in a 100 mL round-bottom flask.

-

In a separate flask, dissolve a 10-fold molar excess of Zn(OAc)₂·2H₂O (~225 mg, 1.03 mmol) in 10 mL of MeOH.

-

Add the zinc acetate solution to the porphyrin solution.

-

Heat the mixture to reflux with stirring for 1-2 hours.

-

Validation Check: Monitor the reaction by UV-Vis. The four Q-bands of the free-base porphyrin will collapse into two bands (~550 and 590 nm), and the Soret band will shift to ~420 nm. The reaction is complete when no further spectral changes are observed.

-

Work-up: Cool the solution, transfer to a separatory funnel, and wash three times with deionized water to remove excess zinc salts and methanol.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ZnTPPF₂₀ as a purple solid. The product is typically pure enough for most applications, but can be recrystallized from CHCl₃/hexane if needed. Yield is typically >95%.

-

Conclusion and Future Outlook

Pentafluorophenyl-substituted porphyrinoids are more than just stable dyes; they are sophisticated molecular platforms. Their robust nature, predictable electronic properties, and, most importantly, their capacity for post-synthetic functionalization via SNAr chemistry ensure their continued relevance. The ability to covalently link these powerful chromophores to peptides, antibodies, and other functional molecules has opened new frontiers in targeted therapies and diagnostics. [4]Future research will likely focus on integrating these porphyrinoids into multifunctional theranostic agents, developing more efficient catalytic systems for green chemistry, and designing novel self-assembled materials with tailored photophysical properties. The foundational chemistry and protocols outlined in this guide provide the essential tools for professionals to innovate within this exciting and impactful field.

References

-

5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation. ResearchGate. [Link]

-

Self-assembly of Pt( ii )-tetrakis(pentafluorophenyl)porphyrin via F⋯F interaction for efficient cocatalyst-free photocatalytic hydrogen evolution. Journal of Materials Chemistry A. [Link]

-

Photophysical and electrochemical studies of Pt(II)-porphyrins. Journal of Materials Chemistry A. [Link]

-

Porphyrin photosensitizers in photodynamic therapy and its applications. PMC. [Link]

-

Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionaliz. SciSpace. [Link]

-

Electronic properties of tetrakis(pentafluorophenyl)porphyrin. ResearchGate. [Link]

-

Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design. RSC Publishing. [Link]

-

5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation. LJMU Research Online. [Link]

-

Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]

-

Structural and electrochemical properties of β-tetrabromo-meso- tetrakis(4-alkyloxyphenyl)porphyrins and their metal complexes. Indian Academy of Sciences. [Link]

-

Automate Your Multi-Column Protein Purification Workflow with NGC™ Multi-D Chromatography. YouTube. [Link]

-

Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. PubMed. [Link]

-

Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy. Taylor & Francis Online. [Link]

-

Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. NIH. [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]

-

Recent Developments of Porphyrin Photosensitizers in Photodynamic Therapy. ChemRxiv. [Link]

-

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin. PubChem. [Link]

-

Porphyrin and its use as Photosensitizers in Photodynamic Therapy. ResearchGate. [Link]

-

A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2: High-throughput purification. Agilent. [Link]

-

Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. ResearchGate. [Link]

-

Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. [Link]

-

Substituent Effects in the Photophysical and Electrochemical Properties of meso-Tetraphenylporphyrin Derivatives. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin | C44H10F20N4 | CID 135401562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Self-assembly of Pt( ii )-tetrakis(pentafluorophenyl)porphyrin via F⋯F interaction for efficient cocatalyst-free photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA05389J [pubs.rsc.org]

- 10. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]

- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Foreword: From the Desk of a Senior Application Scientist

An In-depth Technical Guide to the Chemical Stability of 5-(Pentafluorophenyl)dipyrromethane

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex macrocycles such as porphyrins and their analogues, the stability of the constituent building blocks is paramount. 5-(Pentafluorophenyl)dipyrromethane stands out as a crucial precursor, particularly for creating robust porphyrins with tailored electronic properties, which are invaluable in fields ranging from medicinal chemistry to materials science. However, its utility is intrinsically linked to its chemical stability. This guide is crafted not as a rigid set of protocols, but as a deep dive into the chemical behavior of this molecule. We will explore the "why" behind its stability—or lack thereof—under various conditions, enabling you, the researcher, to make informed decisions in your experimental designs. Our focus is on proactive measures: understanding the degradation pathways to prevent them, and establishing robust methods for handling, storage, and analysis.

Intrinsic Stability Profile of 5-(Pentafluorophenyl)dipyrromethane

5-(Pentafluorophenyl)dipyrromethane is a crystalline solid at room temperature. Its stability is a delicate balance of the inherent reactivity of the dipyrromethane core and the profound electronic influence of the meso-pentafluorophenyl substituent.

The dipyrromethane core is an electron-rich system, making it susceptible to electrophilic attack and oxidation. However, the pentafluorophenyl group is a potent electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. This has a dual effect on the stability of the molecule:

-

Stabilization against Electrophilic Attack: The electron-withdrawing nature of the C₆F₅ group decreases the electron density on the pyrrole rings. This deactivation makes the rings less susceptible to protonation and subsequent acid-catalyzed scrambling, a common issue with dipyrromethanes.[1]

-

Activation of the meso-Position: Conversely, the same electron-withdrawing effect can make the benzylic-like meso-carbon more electrophilic and potentially more susceptible to nucleophilic attack or fragmentation under certain conditions, although acid-catalyzed fragmentation remains the more documented pathway.

Major Degradation Pathways and Their Mechanisms

Understanding the potential routes of degradation is critical for mitigating them. For 5-(pentafluorophenyl)dipyrromethane, the primary concerns are acid-catalyzed scrambling and oxidation.

Acid-Catalyzed Scrambling (Acidolysis)

This is arguably the most significant challenge when using dipyrromethanes in porphyrin synthesis.[2] It leads to a mixture of porphyrin products, complicating purification and reducing the yield of the desired trans-A₂B₂-porphyrin.[2]

Mechanism:

The scrambling process is initiated by the protonation of one of the electron-rich α-positions of the pyrrole rings. This is followed by the cleavage of the C-C bond at the meso-position, leading to a resonance-stabilized cation and a pyrrole molecule. These fragments can then recombine in a non-specific manner, leading to a mixture of dipyrromethanes and, subsequently, a scrambled mixture of porphyrins upon condensation and oxidation.

Caption: Mechanism of acid-catalyzed scrambling of dipyrromethanes.

While the electron-withdrawing pentafluorophenyl group can reduce the initial protonation step, the high acidity required for porphyrin synthesis often makes this pathway unavoidable to some extent. The key is to use conditions that minimize the lifetime of the fragmented intermediates.[3]

Oxidation

Dipyrromethanes are readily oxidized to the corresponding dipyrromethenes, which are characterized by a distinctive color (often yellow to orange).[4] Further oxidation can lead to the formation of porphyrinogens, and ultimately, porphyrins, or other colored degradation products.

Mechanism:

The oxidation can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light or trace metal impurities, or by chemical oxidants. The reaction proceeds via the removal of a hydride ion from the meso-position, leading to a stabilized cation which then deprotonates to form the conjugated dipyrromethene.

Caption: General oxidation pathway of 5-(pentafluorophenyl)dipyrromethane.

This susceptibility to oxidation necessitates handling and storage under an inert atmosphere.[5][6]

Recommended Handling and Storage Protocols

To maintain the integrity of 5-(pentafluorophenyl)dipyrromethane, the following procedures are essential:

-

Atmosphere: Always handle the compound under an inert atmosphere (e.g., argon or nitrogen) using a glove box or Schlenk line techniques.[7][8] This minimizes exposure to atmospheric oxygen and moisture.

-

Storage: Store the solid compound in a tightly sealed amber glass vial in a desiccator, preferably inside a freezer (-20 °C) for long-term storage.[9] The low temperature slows down potential degradation reactions, and the amber vial protects it from light.

-

Solvents: When preparing solutions, use anhydrous solvents that have been thoroughly deoxygenated by sparging with an inert gas. Solutions should be prepared fresh and used promptly. If storage of a solution is unavoidable, it should be stored under an inert atmosphere in a sealed container at low temperature and in the dark.

Experimental Design: Forced Degradation Studies

To quantitatively assess the stability of 5-(pentafluorophenyl)dipyrromethane and develop a stability-indicating analytical method, a forced degradation study is indispensable.[10] The goal is to achieve 5-20% degradation to ensure that the degradation products can be adequately characterized without completely consuming the parent compound.[11]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

Stock Solution Preparation: Prepare a stock solution of 5-(pentafluorophenyl)dipyrromethane in acetonitrile at a concentration of 1 mg/mL.

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |

| Base Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |

| Oxidative Stress | Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw aliquots at timed intervals. |

| Thermal Stress | Solution: Keep a sealed vial of the stock solution at 80°C. Solid: Place a known amount of the solid compound in an oven at 80°C. Withdraw samples at timed intervals and dissolve in acetonitrile for analysis. |

| Photostability | Expose the solid compound and the stock solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12] A control sample should be kept in the dark. |

Analytical Method for Stability Indication

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[13][14]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid in each) is a good starting point.

-

Detection: A photodiode array (PDA) detector is useful for identifying peak purity and detecting chromophoric degradants. Mass spectrometry (MS) coupling is highly recommended for the identification of the degradation products.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Summary of Stability Data and Recommendations

While specific kinetic data for the degradation of 5-(pentafluorophenyl)dipyrromethane is not extensively published, the following table summarizes the expected stability profile based on its chemical nature and data from related compounds.

| Parameter | Stability Profile | Rationale & Recommendations |

| Solid State (dark, -20°C, inert atm.) | High | Degradation pathways are significantly slowed at low temperatures and in the absence of oxygen and light. This is the recommended long-term storage condition. |

| Aqueous Solution (Neutral pH) | Moderate | Susceptible to autoxidation. Solutions should be freshly prepared and handled under an inert atmosphere. |

| Acidic Conditions (e.g., pH < 4) | Low | Prone to acid-catalyzed scrambling and polymerization.[2] Minimize exposure time and use the mildest effective acid catalyst during reactions. |

| Alkaline Conditions (e.g., pH > 9) | Low to Moderate | The pyrrolic N-H is acidic and can be deprotonated. The resulting anion may be more susceptible to oxidation. Pyrrole-containing structures can be unstable in strong base.[12] |

| Oxidizing Conditions | Very Low | Readily oxidized to colored dipyrromethenes and other products.[4] Avoid contact with oxidizing agents and atmospheric oxygen. |

| Light Exposure | Moderate to Low | Pyrrolic compounds can be photosensitive.[12] Protect from light during handling and storage. |

Conclusion

The chemical stability of 5-(pentafluorophenyl)dipyrromethane is a multifaceted issue governed by its susceptibility to acid-catalyzed scrambling and oxidation. The electron-withdrawing pentafluorophenyl group imparts a degree of stability against electrophilic attack compared to alkyl- or electron-donating aryl-substituted dipyrromethanes, but it does not render the molecule inert. By understanding these degradation pathways and implementing rigorous handling and storage protocols—namely, the consistent use of an inert atmosphere, protection from light, and low-temperature storage—researchers can ensure the integrity of this valuable synthetic precursor. The implementation of forced degradation studies is a critical step in developing robust processes and formulations, providing a deeper understanding of the molecule's liabilities and enabling the development of reliable, stability-indicating analytical methods.

References

-

Rocha Gonsalves, A. M. d'A.; Varejao, J. M. T. B.; Pereira, M. M. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Molecules2019 , 24 (23), 4325. [Link]

-

Srinivasan, A.; Chandrasekar, V. Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. ResearchGate2015 . [Link]

-

Gautam, A.; Rawat, P.; Singh, R. N. dipyrromethane, its derivatives and their metal complex: applications as chemosensors and biologic. IIP Series2024 . [Link]

-

Littler, B. J.; Ciringh, Y.; Lindsey, J. S. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins. J. Chem. Soc., Perkin Trans. 21999 , 2, 2261-2270. [Link]

-

Rao, P. D.; Littler, B. J.; Geier, G. R., III; Lindsey, J. S. Rational syntheses of porphyrins bearing up to four different meso substituents. J. Org. Chem.2000 , 65 (4), 1084–1092. [Link]

-

Yıldız, M. K.; Paşahan, B.; Kılıç, H. Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein J. Org. Chem.2022 , 18, 1403–1410. [Link]

-

Ishida, M.; Akita, M.; Ohta, K.; Yoshino, K.; Osuka, A. Electronic Effects of Peripheral Substituents at Porphyrin Meso-Positions. Org. Lett.2008 , 10 (21), 4943–4946. [Link]

-

Rohand, T.; Dolusic, E.; Ngo, T. H.; Maes, W.; Dehaen, W. Efficient synthesis of aryldipyrromethanes in water and their application in the synthesis of corroles and dipyrromethenes. ARKIVOC2007 , 2007 (10), 307-324. [Link]

-

Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International2021 , 34 (5), 18-28. [Link]

-

Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh2014 . [Link]

-

Gobis, K.; Foks, H.; Szymańska, E.; Bojanowski, K.; Augustynowicz-Kopeć, E.; Napiórkowska, A.; et al. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules2016 , 21 (1), 91. [Link]

-

Neilson, R. H. The Manipulation of Air-Sensitive Compounds. Neilson Research Group, TCUn.d. [Link]

-

Dilek, O.; Bane, S. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. Molecules2013 , 18 (7), 8128–8141. [Link]

-

Shokri, A.; Mahyari, M.; Shahroosvand, H. Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. Catal. Sci. Technol.2019 , 9 (19), 5349-5358. [Link]

-

Kumar, A.; Sahoo, S. K.; Sahu, P. K.; Garnaik, B. Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. J. Pharm. Sci. & Res.2017 , 9 (8), 1279-1284. [Link]

-

Stanisz, B.; Kania, J. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Pol. Pharm.2012 , 69 (5), 875–881. [Link]

-

Design, optimisation, and characterisation of two- and multi-photon absorption photosensitizers for their prospective use in photodynamic therapy. ResearchGate2016 . [Link]

-

Roge, A. B.; Tarte, P. S.; Kumare, M. M.; Shendarkar, G. R.; Vadvalkar, S. M. Forced Degradation Study: An Important Tool in Drug Development. Asian J. Research Chem.2014 , 7 (1), 99-102. [Link]

-

Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. ChemRxiv2025 . [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho2025 . [Link]

-

Singh, P.; Singh, A.; Kim, Y. H.; Kim, S. H.; Kim, K. T.; Lee, J. H.; et al. Novel truxene-based dipyrromethanes (DPMs): synthesis, spectroscopic characterization and photophysical properties. Beilstein J. Org. Chem.2024 , 20, 1184–1192. [Link]

-

Handling air-sensitive reagents AL-134. MITn.d. [Link]

-

Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Authorea2024 . [Link]

-

General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate2018 . [Link]

-

Clezy, P. S.; Fookes, C. J. R. Chemistry of pyrrolic compounds. LI. Porphyrins with electron-withdrawing groups in the same pyrrolic ring: preparation of a pyridazinoporphyrin. Aust. J. Chem.1982 , 35 (6), 1185-1201. [Link]

-

Mulay, R. S.; Bachhav, R. S. Stability Indicating HPLC Method Development – A Review. Int. J. Trend Sci. Res. Dev.2021 , 5 (6), 250-259. [Link]

-

Dogutan, E. B.; Nocera, D. G. O2 reduction by iron porphyrins with electron withdrawing groups: to scale or not to scale. Faraday Discuss.2019 , 215, 229-240. [Link]

-

Baars, H.; Bolisetty, S.; Ng, D. Y. K.; Kaltbeitzel, A.; Wagner, M.; Koynov, K.; et al. Forced Degradation Studies: Regulatory Considerations and Implementation. Bioprocess Int.2012 , 10 (10), 40-47. [Link]

Sources

- 1. Electronic Effects of Peripheral Substituents at Porphyrin Meso-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Rational syntheses of porphyrins bearing up to four different meso substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 7. web.mit.edu [web.mit.edu]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. ossila.com [ossila.com]

- 10. ajrconline.org [ajrconline.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijtsrd.com [ijtsrd.com]

Methodological & Application

Protocol for the Synthesis of Meso-Substituted Porphyrins Utilizing 5-(Pentafluorophenyl)dipyrromethane

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of meso-substituted porphyrins using 5-(pentafluorophenyl)dipyrromethane as a key building block. Porphyrins are a class of heterocyclic macrocycles with a highly conjugated system, making them central to applications ranging from photodynamic therapy and catalysis to materials science.[1] The use of 5-(pentafluorophenyl)dipyrromethane offers a strategic advantage for creating asymmetrically substituted porphyrins (trans-A₂B₂ or A₃B types) and provides a versatile platform for post-synthetic modification. The electron-withdrawing nature of the pentafluorophenyl group facilitates regioselective nucleophilic aromatic substitution (SNAr) at the para-fluorine position, allowing for the introduction of diverse functional groups.[2][3] This guide details the acid-catalyzed condensation of the dipyrromethane with an aldehyde, followed by oxidation to yield the target porphyrin, a method largely based on the principles of Lindsey synthesis.[4][5] We provide step-by-step procedures, explanations for critical experimental choices, and a troubleshooting guide to address common challenges.

Introduction and Scientific Principle

The synthesis of meso-substituted porphyrins is a cornerstone of modern synthetic chemistry. The most common strategies involve the acid-catalyzed condensation of pyrrole with aldehydes.[6] However, reacting two different aldehydes with pyrrole to create asymmetrically substituted porphyrins often results in a statistical mixture of products that are challenging to separate.[5] A more rational and controlled approach involves the stepwise construction of the macrocycle using dipyrromethanes.

This protocol focuses on the [2+2] condensation reaction, where two dipyrromethane units are linked by two aldehyde-derived meso-carbons.[5][7] Specifically, we detail the reaction of 5-(pentafluorophenyl)dipyrromethane with an aldehyde. This method provides direct access to trans-substituted porphyrins with defined substitution patterns.[4]

The core reaction proceeds in two key stages:

-

Acid-Catalyzed Condensation: The reaction is initiated by an acid catalyst, typically trifluoroacetic acid (TFA) or a Lewis acid like BF₃·O(Et)₂. The acid protonates the aldehyde, activating it for electrophilic attack by the electron-rich α-positions of the two dipyrromethane molecules. This process continues, forming a linear open-chain tetrapyrrole known as a porphyrinogen.

-

Oxidation: The porphyrinogen intermediate is a non-aromatic, unstable species. It is subsequently oxidized to the stable, aromatic porphyrin macrocycle. This is achieved using a high-potential quinone such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.[8] In some cases, atmospheric oxygen can also serve as the oxidant, though this is generally slower and less efficient.[9]

A significant challenge in this synthesis is the potential for "scrambling," where the dipyrromethane precursor can undergo acid-catalyzed fragmentation (acidolysis) and recombination, leading to a mixture of porphyrin products.[10] The choice of reactants, catalyst concentration, and temperature are critical to minimize these side reactions.[8][10] Using a pre-formed dipyrromethane, such as 5-(pentafluorophenyl)dipyrromethane, significantly reduces the complexity compared to a one-pot mixed aldehyde condensation.[8]

Experimental Workflow Overview

The overall process involves the synthesis of the dipyrromethane precursor followed by its condensation with an aldehyde to form the porphyrin.

Caption: Overall workflow for porphyrin synthesis.

Detailed Synthesis Protocol

This protocol is divided into two parts: the synthesis of the 5-(pentafluorophenyl)dipyrromethane precursor and its subsequent use in porphyrin synthesis.

Part A: Synthesis of 5-(Pentafluorophenyl)dipyrromethane

This precursor is synthesized via the acid-catalyzed condensation of pentafluorobenzaldehyde with a large excess of pyrrole. Using excess pyrrole acts as both reactant and solvent, maximizing the formation of the desired dipyrromethane and suppressing the formation of higher oligomers.[11]

Materials and Reagents:

-

Pentafluorobenzaldehyde (≥99%)

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA, reagent grade)

-

Dichloromethane (DCM, anhydrous)

-

Sodium hydroxide (NaOH), 0.1 M aqueous solution

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Triethylamine (TEA)

-

Silica gel for flash chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine pentafluorobenzaldehyde (e.g., 4.45 mmol) and a large excess of freshly distilled pyrrole (e.g., 209 mmol, ~47 equivalents).[12] Purge the solution with an inert gas (Argon or Nitrogen) for 15 minutes to remove dissolved oxygen.[12]

-

Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, e.g., 0.90 mmol) dropwise to the stirred solution at room temperature.[12] The reaction is typically complete within 45 minutes, which can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the aldehyde.[4]

-

Work-up: Dilute the reaction mixture with dichloromethane (DCM).[12] Transfer the solution to a separatory funnel and wash it three times with 0.1 M NaOH solution to neutralize the TFA, followed by a wash with water.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The excess pyrrole can be removed by vacuum distillation.[4]

-

Purification: The crude product is purified by flash column chromatography on silica gel. It is crucial to use a solvent system containing a small amount of triethylamine (TEA), such as n-hexane/ethyl acetate/TEA (80:20:1), to prevent acid-catalyzed decomposition of the dipyrromethane on the silica gel.[12]

-

Storage: The purified 5-(pentafluorophenyl)dipyrromethane is stable when stored at low temperatures (e.g., 0 °C) under an inert atmosphere and protected from light.[12]

Part B: Synthesis of 5,15-Bis(pentafluorophenyl)-10,20-bis(aryl)porphyrin (trans-A₂B₂ Type)

This procedure describes the condensation of the pre-formed 5-(pentafluorophenyl)dipyrromethane with another aromatic aldehyde to yield a trans-A₂B₂-porphyrin.

Materials and Reagents:

-

5-(Pentafluorophenyl)dipyrromethane (from Part A)

-

Aromatic aldehyde of choice (e.g., benzaldehyde)

-

Dichloromethane (DCM, anhydrous, high purity)

-

Trifluoroacetic acid (TFA) or Boron trifluoride diethyl etherate (BF₃·O(Et)₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (TEA)

-

Silica gel for flash chromatography

-

Hexane and Dichloromethane (HPLC grade)

Procedure:

-

Reaction Setup: In a large round-bottom flask (to ensure high dilution), dissolve 5-(pentafluorophenyl)dipyrromethane (1.0 eq) and the desired aldehyde (1.0 eq) in anhydrous DCM. A typical concentration is around 10 mM for the reactants. Purge the solution with argon or nitrogen for 15-20 minutes.

-

Condensation: Add the acid catalyst slowly. The choice and amount of catalyst are critical. TFA is commonly used.[12] The reaction should be stirred at room temperature and protected from light (e.g., by wrapping the flask in aluminum foil).[11] Monitor the reaction by UV-Vis spectroscopy, observing the disappearance of reactants and the formation of the porphyrinogen (which is colorless and thus difficult to track) or by TLC. Condensation times can vary from 1 to several hours.

-

Oxidation: Once the condensation is deemed complete, add a solution of DDQ (approx. 1.5-2.0 eq) in DCM to the reaction mixture.[8][12] Stir the reaction open to the atmosphere for an additional 1-18 hours.[12] The solution will turn a deep purple or reddish-purple, indicating the formation of the porphyrin.

-